molecular formula C13H18O4 B11871435 (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate

Katalognummer: B11871435
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: TUMDQIVLAQDJBH-RQOWECAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is characterized by its unique structure, which includes a cyclopentene ring with a hydroxy and oxo group, and a heptenoate chain. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves several steps. One common synthetic route includes the reaction of a cyclopentene derivative with a heptenoate ester under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct configuration of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its biological activity and potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development due to its unique chemical structure.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of (Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and oxo groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its action depend on the specific application and the biological or chemical system in which it is used .

Vergleich Mit ähnlichen Verbindungen

(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate can be compared with other similar compounds such as:

    Isopropyl (3R,Z)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-hept-5-enoate: This compound has a similar structure but differs in the ester group, which can affect its reactivity and applications.

    5-Heptenoic acid, 7-[(3R)-3-hydroxy-5-oxo-1-cyclopenten-1-yl]-, 1-methylethyl ester: Another similar compound with slight variations in the ester group.

The uniqueness of this compound lies in its specific configuration and the presence of both hydroxy and oxo groups, which contribute to its diverse reactivity and applications.

Eigenschaften

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2-

InChI-Schlüssel

TUMDQIVLAQDJBH-RQOWECAXSA-N

Isomerische SMILES

COC(=O)CCC/C=C\CC1=CC(CC1=O)O

Kanonische SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.